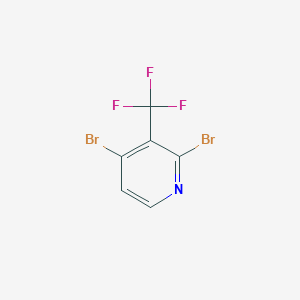

2,4-Dibromo-3-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

2,4-dibromo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHDPJBTMKXLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorine/Fluorine Exchange on Trichloromethylpyridine

This method involves the reaction of a trichloromethylpyridine precursor with anhydrous hydrogen fluoride (HF) in the presence of a catalytic metal halide (e.g., FeCl3 or FeCl2). The reaction is conducted under liquid phase conditions at elevated temperatures (150–190 °C, preferably 160–180 °C). The catalytic system facilitates the replacement of chlorine atoms with fluorine to form the trifluoromethyl group on the pyridine ring.

- Reaction conditions:

- Catalyst: FeCl3 or FeCl2 (catalytic amount)

- Temperature: 150–190 °C

- Time: 1–48 hours

- Pressure: Atmospheric or superatmospheric

- Continuous addition of hydrogen fluoride and trichloromethylpyridine

- Advantages:

- Selective formation of trifluoromethylpyridine derivatives

- Continuous process possible due to volatility differences between reactants and products

- Example: Conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to trifluoromethylpyridine derivatives.

This method can be adapted to prepare 2,4-dibromo-3-(trifluoromethyl)pyridine by starting with appropriately brominated trichloromethylpyridine precursors.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative approach involves assembling the pyridine ring around a trifluoromethyl-substituted intermediate. This method is useful when direct fluorination is challenging or when specific substitution patterns are required.

Direct Halogenation of Trifluoromethylpyridines

Selective bromination of trifluoromethylpyridines at positions 2 and 4 can be achieved by controlled electrophilic aromatic substitution using brominating agents under conditions that preserve the trifluoromethyl group.

- Radical bromination methods can introduce bromine atoms, but yields vary and require optimization to avoid over-bromination or side reactions.

Representative Synthetic Route Example

A plausible synthetic route to 2,4-dibromo-3-(trifluoromethyl)pyridine might involve:

| Step | Starting Material | Reaction Type | Conditions/Notes | Outcome |

|---|---|---|---|---|

| 1 | 3-(Trichloromethyl)pyridine derivative | Fluorination with HF + catalyst | FeCl3 catalyst, 160–180 °C, 1–48 h, liquid phase | Formation of 3-(trifluoromethyl)pyridine |

| 2 | 3-(Trifluoromethyl)pyridine | Electrophilic bromination | Controlled bromination to target 2,4-positions | 2,4-Dibromo-3-(trifluoromethyl)pyridine |

This sequence leverages the selective fluorination of trichloromethyl precursors and subsequent regioselective bromination.

Catalytic Functionalization Insights

Recent studies demonstrate that iridium-catalyzed C–H borylation can functionalize trifluoromethylpyridines at specific positions, which may serve as intermediates for further halogenation or substitution reactions.

- Borylation at positions adjacent to trifluoromethyl groups is sterically directed and can achieve high yields (up to 82%).

- Such methods provide a platform for further functional group transformations, including bromination, to access dibromo derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Trichloromethylpyridines with bromine substituents or trifluoromethyl building blocks |

| Catalysts | FeCl3, FeCl2 (for fluorination); Iridium complexes (for borylation) |

| Reaction medium | Liquid phase (HF fluorination); organic solvents for catalytic borylation |

| Temperature range | 150–190 °C (fluorination); ~80 °C (borylation) |

| Reaction time | 1–48 hours (fluorination); 1–16 hours (borylation) |

| Product isolation | Distillation of trifluoromethylpyridine vapors (fluorination); chromatography (borylation) |

| Yield | Variable; fluorination selective and scalable; borylation yields up to 82% |

Research Findings and Practical Considerations

- The fluorination of trichloromethylpyridine derivatives is a well-established, scalable method with continuous processing capability due to the volatility of trifluoromethylpyridine products.

- Direct bromination of trifluoromethylpyridines requires careful control to achieve selective 2,4-dibromo substitution without degradation of the trifluoromethyl group.

- Iridium-catalyzed borylation offers a modern approach to functionalize trifluoromethylpyridines, enabling subsequent transformations to dibromo derivatives.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

This comprehensive synthesis overview integrates classical halogen exchange fluorination, pyridine ring construction strategies, and modern catalytic functionalization techniques, providing a robust framework for the preparation of 2,4-Dibromo-3-(trifluoromethyl)pyridine .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dibromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

2,4-Dibromo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mécanisme D'action

The mechanism by which 2,4-Dibromo-3-(trifluoromethyl)pyridine exerts its effects is largely dependent on its chemical structure. The presence of bromine and trifluoromethyl groups influences its reactivity and interaction with biological targets. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the bromine atoms can participate in halogen bonding interactions with proteins and enzymes. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.

Comparaison Avec Des Composés Similaires

Structural Isomers and Positional Analogs

The positional arrangement of substituents on the pyridine ring significantly influences reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Reactivity : Bromine at the 2- and 4-positions (target compound) enhances electrophilic aromatic substitution (EAS) at the 5-position, whereas 3,4-dibromo isomers favor coupling reactions at the 5- and 6-positions .

- Solubility : Pyridine derivatives with para-substituted halogens (e.g., 3,6-dibromo analog) exhibit lower aqueous solubility compared to meta-substituted analogs due to reduced dipole moments .

Pharmacological Potential

Pyridine derivatives with -CF₃ and halogens are explored as enzyme inhibitors:

- UDO and UDD (), non-azolic CYP51 inhibitors, feature trifluoromethylpyridine moieties. Their anti-Trypanosoma cruzi activity (IC₅₀ ~0.5 µM) highlights the role of -CF₃ in enhancing target binding .

- The target compound’s bromine atoms may hinder membrane permeability compared to smaller substituents (e.g., -OCH₃ or -CH₃), but they provide sites for prodrug derivatization .

Q & A

Q. What are the common synthetic routes for 2,4-Dibromo-3-(trifluoromethyl)pyridine, and how are intermediates characterized?

Synthesis typically involves halogenation of trifluoromethylpyridine precursors. For example, bromination of 3-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide under controlled conditions yields the dibrominated product. Key intermediates (e.g., mono-brominated derivatives) are characterized via / NMR and mass spectrometry to confirm regioselectivity . Purity is assessed using HPLC, and crystal structures may be resolved via X-ray diffraction for unambiguous confirmation .

Q. How do reaction conditions influence substitution vs. coupling pathways in this compound?

The choice of reagents and catalysts dictates reactivity. Substitution reactions (e.g., replacing bromine with azido or amino groups) require nucleophiles like sodium azide or amines in polar aprotic solvents (DMF, DMSO). Coupling reactions (e.g., Suzuki-Miyaura) employ palladium catalysts (Pd(PPh)) with boronic acids, yielding biaryl derivatives. Competing pathways are monitored using TLC and GC-MS to optimize yields .

Q. What analytical techniques are critical for characterizing halogenated pyridine derivatives?

- NMR Spectroscopy : , , and NMR identify substitution patterns and electronic effects of the trifluoromethyl group.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects from bromine and trifluoromethyl groups .

Advanced Research Questions

Q. How can regioselective functionalization at C-2 or C-4 be achieved in 2,4-Dibromo-3-(trifluoromethyl)pyridine?

Regioselectivity is controlled by steric and electronic factors. For example:

Q. What strategies resolve contradictory data in substitution reaction yields?

Discrepancies in yields often arise from competing elimination or solvent effects. Systematic studies using DOE (Design of Experiments) can optimize parameters:

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The -CF group is strongly electron-withdrawing, reducing electron density at adjacent carbons. This:

- Accelerates Electrophilic Substitution : Bromination occurs preferentially at meta/para positions.

- Stabilizes Intermediates : Resonance stabilization of transition states in SNAr reactions.

DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects .

Q. What are the applications of this compound in materials science?

- Ligand Design : Acts as a precursor for phosphorescent Ir(III) or Pt(II) complexes in OLEDs.

- Polymer Synthesis : Incorporation into conjugated polymers enhances thermal stability and electron mobility .

Q. How is this compound utilized in medicinal chemistry studies?

- Fragment-Based Drug Discovery : Serves as a halogen-rich fragment for protein-ligand interaction studies (e.g., kinase inhibitors).

- Proteolysis-Targeting Chimeras (PROTACs) : Bromine atoms enable click chemistry for linker attachment .

Comparative Analysis of Related Compounds

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for bromination.

- Data Validation : Cross-validate NMR assignments with - HOESY experiments for spatial proximity analysis .

- Safety Protocols : Handle brominated pyridines in fume hoods due to potential lachrymatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.